Umbralisib hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Umbralisib hydrochloride is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). It is being developed by TG Therapeutics for the treatment of various hematological malignancies, including relapsed or refractory marginal zone lymphoma and follicular lymphoma . The compound received its first approval in the USA in February 2021 .
准备方法
The synthesis of umbralisib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed in the available literature .
化学反应分析
Umbralisib hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of umbralisib with modified functional groups.
科学研究应用
Umbralisib hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway.
Biology: The compound is utilized to investigate cellular processes such as protein synthesis, gene transcription, cell growth, and motility.
Industry: The compound is being explored for its potential in developing new therapeutic agents.
作用机制
Umbralisib hydrochloride exerts its effects by inhibiting PI3Kδ and CK1ε. The PI3K pathway is essential for B-cell receptor signaling, which is responsible for the progression of lymphoma. By inhibiting this pathway, this compound reduces the proliferation of malignant cells. Additionally, the compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .
相似化合物的比较
Umbralisib hydrochloride is unique due to its dual inhibition of PI3Kδ and CK1ε. Similar compounds include:
Idelalisib: A PI3Kδ inhibitor.
Duvelisib: A dual PI3Kγ and PI3Kδ inhibitor.
Copanlisib: A pan-PI3K inhibitor.
Buparlisib: Another pan-PI3K inhibitor.
This compound exhibits improved selectivity for PI3Kδ compared to other PI3K inhibitors, making it a promising therapeutic agent .
属性
分子式 |
C31H25ClF3N5O3 |
---|---|
分子量 |
608.0 g/mol |
IUPAC 名称 |
2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H |
InChI 键 |
QGVUVMVWYWMZIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。